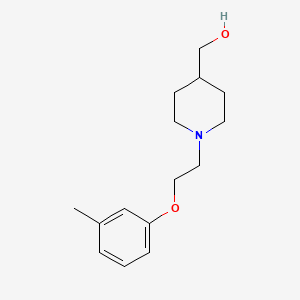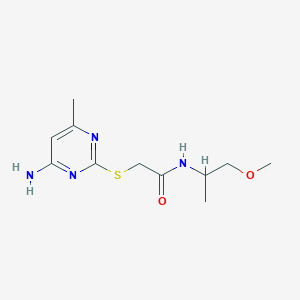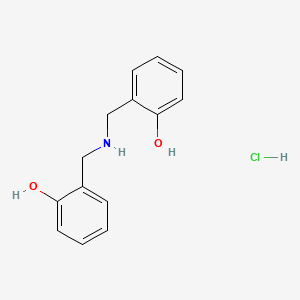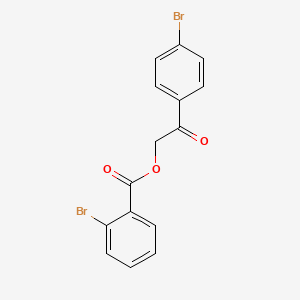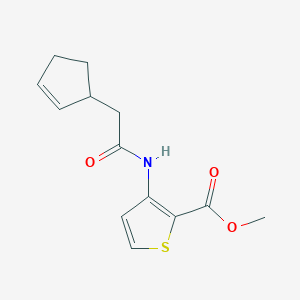
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyclopentene moiety, and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclopentene-based intermediates. One common method involves the reaction of 3-(2-bromoacetyl)thiophene with cyclopent-2-en-1-ylamine under basic conditions to form the acetamido linkage. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopentene moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and modified cyclopentene structures.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-cyclopentenone: Shares the cyclopentene moiety but lacks the thiophene ring and acetamido group.
2-Cyclopenten-1-one: Similar cyclopentene structure but without the thiophene and acetamido functionalities.
2,3-Dimethyl-2-cyclopenten-1-one: Contains a cyclopentene ring with additional methyl groups but lacks the thiophene and acetamido groups.
Uniqueness
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, cyclopentene moiety, and acetamido group
Eigenschaften
Molekularformel |
C13H15NO3S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
methyl 3-[(2-cyclopent-2-en-1-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
NRROVQQSJHMOKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







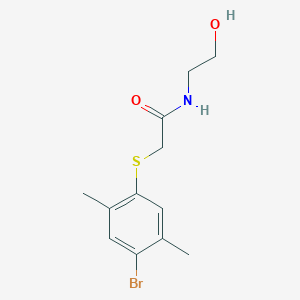
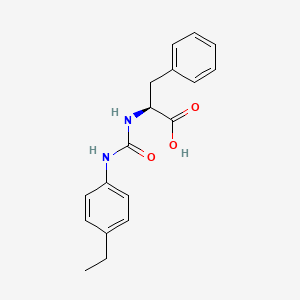
![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)


